(5E)-1-(2,3-DICHLOROPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
(5E)-1-(2,3-DICHLOROPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes an allyloxy group, a benzylidene moiety, and a dichlorophenyl group
Preparation Methods
The synthesis of (5E)-1-(2,3-DICHLOROPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzylidene intermediate: This step involves the condensation of 4-(allyloxy)benzaldehyde with an appropriate ketone or aldehyde under basic conditions to form the benzylidene intermediate.
Cyclization: The benzylidene intermediate is then reacted with thiourea and a suitable base to form the thioxodihydro-pyrimidinedione ring system.
Introduction of the dichlorophenyl group:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(5E)-1-(2,3-DICHLOROPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol, depending on the conditions and reagents used.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.
Materials Science: The unique structure of this compound makes it a potential candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: This compound can be used as a tool to study the biological activity of related compounds and to elucidate the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of (5E)-1-(2,3-DICHLOROPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and ultimately affecting the biological outcome.
Comparison with Similar Compounds
(5E)-1-(2,3-DICHLOROPHENYL)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can be compared with other similar compounds, such as:
5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives: These compounds have similar structural features and have been studied for their antimycobacterial activity.
Imidazole-containing compounds: These compounds share some structural similarities and have a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C20H14Cl2N2O3S |
---|---|
Molecular Weight |
433.3g/mol |
IUPAC Name |
(5E)-1-(2,3-dichlorophenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H14Cl2N2O3S/c1-2-10-27-13-8-6-12(7-9-13)11-14-18(25)23-20(28)24(19(14)26)16-5-3-4-15(21)17(16)22/h2-9,11H,1,10H2,(H,23,25,28)/b14-11+ |
InChI Key |
OQLFWESPPKAYLW-SDNWHVSQSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl |
SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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